beta-D-Glucopyranoside,4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl
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Overview
Description
BI-44847 is a bio-active chemical.
Scientific Research Applications
Phenolic Extractives from Plants : Compounds similar to beta-D-Glucopyranoside have been identified in plant extractives, such as in the root bark of Picea abies. These compounds are studied for their chemical structures and potential bioactive properties (Pan & Lundgren, 1995).
Natural Glycosides Identification : Research has identified new glycosides in plants like Dracocephalum tanguticum Maxim and Hypericum erectum Thunb, which are structurally similar to beta-D-Glucopyranoside. These studies contribute to understanding the diversity of natural compounds and their potential uses (Zeng et al., 2011); (Machida et al., 2009).
Chemical Synthesis and Transformations : Studies have focused on the synthesis and transformation of similar glucopyranosides, exploring their chemical properties and potential applications in creating new compounds (Ziegler et al., 1992); (Baer et al., 1990).
Pharmacological Studies : Certain glycosides, including those structurally related to beta-D-Glucopyranoside, have been investigated for their potential pharmacological effects, such as enhancing nerve growth factor action (Li et al., 2000).
Analytical Chemistry and Spectroscopy : Research has been conducted on the analysis and characterization of similar compounds using techniques like NMR spectroscopy. This is crucial for understanding the structure and properties of these molecules (Kováč et al., 1987).
Biosynthesis and Metabolic Pathways : Studies have looked into the biosynthesis of glycosides in plants, which can be related to beta-D-Glucopyranoside. Understanding these pathways can have implications for plant biology and the development of bioactive compounds (Kitajima et al., 2003).
properties
CAS RN |
421592-30-5 |
---|---|
Product Name |
beta-D-Glucopyranoside,4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl |
Molecular Formula |
C21H29FN2O7 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-1-propan-2-ylpyrazol-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H29FN2O7/c1-10(2)24-11(3)14(7-12-5-6-13(29-4)8-15(12)22)20(23-24)31-21-19(28)18(27)17(26)16(9-25)30-21/h5-6,8,10,16-19,21,25-28H,7,9H2,1-4H3/t16-,17-,18+,19-,21+/m1/s1 |
InChI Key |
AOBLNYCSGWSIPG-YRIDSSQKSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=C(C=C(C=C3)OC)F |
SMILES |
CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=C(C=C(C=C3)OC)F |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=C(C=C(C=C3)OC)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BI-44847; BI 44847; BI44847; UNII-43WJ33399D; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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